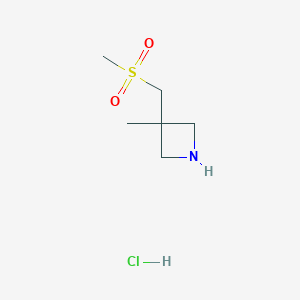

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

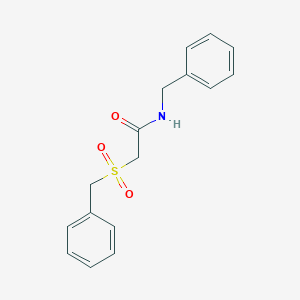

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonist for use in the treatment of cognitive disorders .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can be represented by the InChI string:InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H . The Canonical SMILES representation is CS(=O)(=O)CC1CNC1.Cl . Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is 185.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass is 185.0277275 g/mol and the monoisotopic mass is also 185.0277275 g/mol . The topological polar surface area is 54.6 Ų . It has a heavy atom count of 10 .科学的研究の応用

Subheading Process Development for Energetic Compounds

The development of a scalable and safe process for the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, demonstrates the potential of azetidine derivatives in high-energy applications. The safety study focused on the hydrochloride salt, examining its explosive properties and transport classification. The selection of (+)-camphorsulfonic acid salt as the counterion was a crucial step in mitigating the energetic properties of the compound, showcasing the importance of chemical process development and safety investigations in handling such energetic structures (Kohler et al., 2018).

Nucleophilic Substitution in Azetidine Synthesis

Subheading Synthesis and Manipulation of Azetidine Derivatives

The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride through a series of nucleophilic substitutions and a detailed characterization of the product highlights the versatility of azetidine derivatives in chemical synthesis. The process, involving methylation and activation of hydroxyl groups, emphasizes the chemical flexibility and potential industrial applications of such compounds (Zhang Zhi-bao, 2011).

Synthesis of Azetidine-2-Carboxylic Acid

Subheading Industrial Production of Azetidine Intermediates

The synthesis of azetidine[(3S,trans)-3-amino-4-methyl-2-oxo-1-azacyclobutylsulfonic acid], an intermediate of aztreonam, from L-threonine, underscores the significance of azetidine compounds in the pharmaceutical industry. The process involved multiple steps, including esterification, aminolysis, protection of amino and hydroxy groups, sulfonation, cyclization, and deprotection, reflecting the compound's complexity and the intricate methods required for its production. The process's merits, such as high yield, purity, and suitability for industrial production, signify the importance of azetidine derivatives in pharmaceutical synthesis (Luo You-fu, 2009).

特性

IUPAC Name |

3-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(3-7-4-6)5-10(2,8)9;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRPXKPXLBOOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CS(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2426586.png)

![6-Methyl-3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2426595.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)